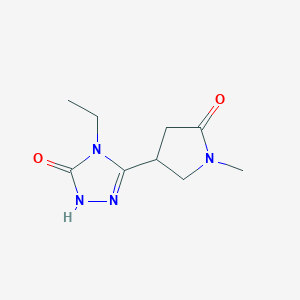
2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide
説明
2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide, commonly known as fenoxaprop-p-ethyl, is a selective herbicide that is widely used in agriculture to control grass weeds in crops such as wheat, barley, and rice. This herbicide is a member of the aryloxyphenoxypropionate family of herbicides, which target the acetyl-CoA carboxylase (ACCase) enzyme in plants.
作用機序
Fenoxaprop-p-ethyl works by inhibiting the 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide enzyme in plants, which is involved in the biosynthesis of fatty acids. This inhibition leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes in the plant and ultimately leads to its death. The selectivity of fenoxaprop-p-ethyl for grass weeds is due to the fact that the 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide enzyme in grasses is more sensitive to inhibition by the herbicide than the enzyme in broadleaf plants.
Biochemical and Physiological Effects:
Fenoxaprop-p-ethyl has been shown to have a number of biochemical and physiological effects on plants. These include the inhibition of fatty acid biosynthesis, the accumulation of toxic levels of malonyl-CoA, the disruption of normal metabolic processes, and ultimately, the death of the plant. In addition, fenoxaprop-p-ethyl has been shown to have a negative impact on the photosynthetic activity of plants, which can lead to reduced crop yields.
実験室実験の利点と制限
One of the main advantages of fenoxaprop-p-ethyl for lab experiments is its high selectivity for grass weeds, which allows for the targeted control of these weeds without harming the crop plants. In addition, fenoxaprop-p-ethyl is relatively easy to apply and has a low environmental impact compared to other herbicides. However, one of the limitations of fenoxaprop-p-ethyl for lab experiments is its toxicity to non-target organisms such as aquatic plants and animals, which can limit its use in certain environments.
将来の方向性
There are several future directions for the research and development of fenoxaprop-p-ethyl. One area of focus is the development of new formulations of the herbicide that are more effective and have a lower environmental impact. Another area of focus is the study of the potential health effects of fenoxaprop-p-ethyl on humans and animals. Finally, there is a need for further research on the use of fenoxaprop-p-ethyl in phytoremediation and other environmental applications.
科学的研究の応用
Fenoxaprop-p-ethyl has been extensively studied for its herbicidal properties in various crops. It has been shown to effectively control grass weeds such as wild oats, barnyard grass, and green foxtail in wheat, barley, and rice crops. In addition to its agricultural applications, fenoxaprop-p-ethyl has also been studied for its potential use in phytoremediation, which involves the use of plants to remove pollutants from the environment.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-8-15(12(2)9-11)18-16(19)10-20-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOBIOSNGFTJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[6-(2-methoxyphenoxy)hexyl]morpholine](/img/structure/B3846866.png)
![1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B3846870.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B3846881.png)
![5-[(2-benzoylhydrazino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3846886.png)

![2,2,3,3-tetrafluoropropyl 2-[(diallylamino)carbonyl]benzoate](/img/structure/B3846892.png)






![1-{[5-(isopropylthio)pentyl]oxy}-3-methoxybenzene](/img/structure/B3846936.png)
